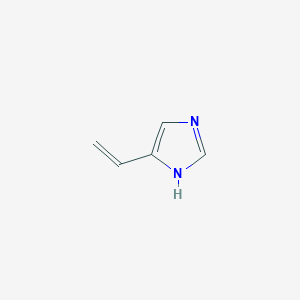
3-cyclobutoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclobutoxypropanoic acid is an organic compound with the molecular formula C7H12O3 It consists of a cyclobutyl group attached to a propanoic acid moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutoxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-cyclobutoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkage in this compound can be targeted for nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of cyclobutanone or this compound derivatives.
Reduction: Formation of 3-cyclobutoxypropanol.
Substitution: Formation of various substituted cyclobutoxypropanoic acid derivatives.
科学研究应用
3-cyclobutoxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-cyclobutoxypropanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to participate in specific interactions that can modulate biological activity .
相似化合物的比较
Similar Compounds
3-hydroxypropanoic acid: A structurally similar compound with a hydroxyl group instead of the cyclobutoxy group.
3-methoxypropanoic acid: Contains a methoxy group instead of the cyclobutoxy group.
Cyclobutanecarboxylic acid: Similar cyclobutyl group but lacks the propanoic acid moiety.
Uniqueness
3-cyclobutoxypropanoic acid is unique due to its combination of a cyclobutyl group and a propanoic acid moiety linked through an ether bond. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
1272066-75-7 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



